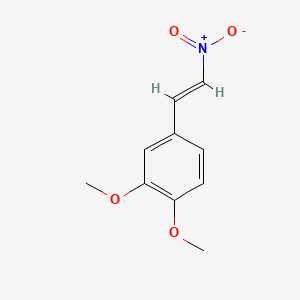

3,4-Dimethoxy-b-nitrostyrene

Descripción

Overview of Nitrostyrenes as Versatile Synthons in Organic Chemistry

β-Nitrostyrenes are a class of organic compounds recognized for their high reactivity and value as versatile intermediates, or synthons, in organic synthesis. nih.govsioc-journal.cn Their chemical utility stems from the electron-withdrawing nature of the nitro group conjugated with a carbon-carbon double bond, which activates the molecule for a variety of chemical transformations. sioc-journal.cn This unique electronic structure makes them excellent Michael acceptors, readily reacting with a wide range of nucleophiles. researchgate.net

These compounds serve as crucial starting materials for the synthesis of numerous complex molecules and functional groups. rsc.org For instance, they are widely used in cycloaddition reactions, including [3+2] cycloadditions to form five-membered rings and Diels-Alder reactions to create six-membered cyclic compounds. rsc.orgresearchgate.netnih.gov Furthermore, β-nitrostyrenes are key precursors in the preparation of a diverse array of nitrogen- and oxygen/sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry. exlibrisgroup.combenthamdirect.comdntb.gov.uaresearchgate.net The reduction of the nitrovinyl group can yield corresponding amines, oximes, or other functionalities, highlighting their role in functional group interconversion. The adaptability of β-nitrostyrenes has led to their application in cascade, domino, and multicomponent reactions, which allow for the construction of intricate molecular architectures in a step- and atom-economical manner. researchgate.netexlibrisgroup.com

Significance of Aromatic Ring Substitution Patterns in β-Nitrostyrenes for Reactivity and Bioactivity

The chemical reactivity and biological activity of β-nitrostyrene derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring and the vinyl side chain. nih.govfrontiersin.orgresearchgate.net The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the molecule, thereby affecting its behavior in chemical reactions and its interaction with biological targets. uchile.cluc.pt

Substituents on the aromatic ring modulate the electrophilicity of the β-carbon in the nitrovinyl group. An increase in the electron-donating properties of a substituent at the para-position, for example, can make the electrochemical reduction potential more negative. uchile.cl These electronic effects are transmitted through the conjugated system, influencing the outcomes of reactions. uc.pt Similarly, the steric and conformational parameters introduced by substituents, such as a methyl group at the β-position of the double bond, can also impact the molecule's reactivity and stability. uchile.cluc.pt

From a bioactivity perspective, the substitution pattern is a critical determinant of a compound's efficacy. nih.gov For example, research on the antimicrobial properties of β-nitrostyrenes has shown that specific substitutions can significantly enhance activity. The addition of a β-methyl group has been found to improve antibacterial activity. researchgate.net In a study comparing various halogen substitutions, 4-bromo-β-methyl-β-nitrostyrene demonstrated high activity against several bacterial strains. mdpi.com Furthermore, the type of alkyloxy group at the 3 and 4 positions of the benzene (B151609) ring has a significant effect on antifungal activity; derivatives with a 3,4-ethylenedioxy group have shown stronger inhibitory effects against Candida albicans than those with 3,4-dimethoxy or 3,4-methylenedioxy groups. mdpi.com This demonstrates that subtle changes to the molecular structure can lead to substantial differences in biological function. mdpi.com

Research Landscape of 3,4-Dimethoxy-β-nitrostyrene within β-Nitrostyrene Chemistry

Within the extensive family of β-nitrostyrene derivatives, 3,4-Dimethoxy-β-nitrostyrene has been a subject of focused research. Its synthesis is commonly achieved via the Henry condensation reaction, where 3,4-dimethoxybenzaldehyde (B141060) is reacted with nitromethane (B149229) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.netprepchem.com

As a synthon, 3,4-dimethoxy-β-nitrostyrene has been utilized in various synthetic applications. It has served as a dienophile in Diels-Alder reactions, for example, in a regio- and stereochemical study with 1-(trimethylsilyloxy)buta-1,3-diene. rsc.orgrsc.org It is also a precursor for other valuable compounds. For instance, it has been used in metal-free, three-component reactions to prepare functionalized N-acyl amidines. acs.org

The biological potential of 3,4-dimethoxy-β-nitrostyrene and its derivatives has also been explored. In one study investigating antifungal properties, a series of its derivatives showed activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL. mdpi.com However, the 3,4-dimethoxy derivatives were found to be the weakest antimicrobial agents among the series tested, which also included 3,4-ethylenedioxy and 3,4-methylenedioxy analogues. mdpi.com In another study on potential anti-leishmanial agents, 3,4-dimethoxy-β-nitrostyrene was found to be inactive against Leishmania donovani. frontiersin.org These findings underscore the importance of specific substitution patterns for targeted biological activity and position 3,4-dimethoxy-β-nitrostyrene as a foundational structure for the development of more potent derivatives. frontiersin.orgmdpi.com

Data Tables

Synthesis of 3,4-Dimethoxy-β-nitrostyrene and Related Derivatives

This table summarizes the synthesis of 3,4-Dimethoxy-β-nitrostyrene and its derivatives via the Henry reaction, as reported in the literature. mdpi.com

| Product Compound | Reactant 1 | Reactant 2 | Catalyst | Yield | Melting Point (°C) |

| 3,4-Dimethoxy-β-nitrostyrene | 3,4-Dimethoxybenzaldehyde | Nitromethane | Ammonium acetate | 50.5% | 139–141 |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | 3,4-Dimethoxybenzaldehyde | Nitroethane | Ammonium acetate | 56.5% | 66–68 |

| 3,4-Ethylenedioxy-β-nitrostyrene | 3,4-Ethylenedioxybenzaldehyde | Nitromethane | Ammonium acetate | 72.5% | 147–149 |

| 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene | 3,4-Ethylenedioxybenzaldehyde | Nitroethane | Ammonium acetate | 30.3% | 73–75 |

| 3,4-Methylenedioxy-β-methyl-β-nitrostyrene | 3,4-Methylenedioxybenzaldehyde | Nitroethane | Ammonium acetate | 47.6% | 88–90 |

Antimicrobial Activity of 3,4-Dimethoxy-β-nitrostyrene Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of various β-nitrostyrene derivatives against the fungus Candida albicans, demonstrating the influence of aromatic ring substitution on antifungal activity. mdpi.com

| Compound | Aromatic Substitution | β-Carbon Substitution | MIC (μg/mL) |

| 3,4-Dimethoxy-β-nitrostyrene | 3,4-Dimethoxy | H | 128 |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | 3,4-Dimethoxy | Methyl | 128 |

| 3,4-Ethylenedioxy-β-nitrostyrene | 3,4-Ethylenedioxy | H | 64 |

| 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene | 3,4-Ethylenedioxy | Methyl | 32 |

| 3,4-Methylenedioxy-β-nitrostyrene | 3,4-Methylenedioxy | H | 64 |

| 3,4-Methylenedioxy-β-methyl-β-nitrostyrene | 3,4-Methylenedioxy | Methyl | 128 |

| 3,4-Ethylenedioxy-β-bromo-β-nitrostyrene | 3,4-Ethylenedioxy | Bromo | 32 |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJMYDMKPSZMSB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037367 | |

| Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-47-4, 4230-93-7 | |

| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3,4 Dimethoxy β Nitrostyrene

Established Synthetic Routes to 3,4-Dimethoxy-β-nitrostyrene

The synthesis of 3,4-dimethoxy-β-nitrostyrene is predominantly achieved through the condensation of 3,4-dimethoxybenzaldehyde (B141060) with a nitroalkane.

Henry Reaction (Nitroaldol Condensation) and its Variants

The most common and well-established method for synthesizing 3,4-dimethoxy-β-nitrostyrene is the Henry reaction, also known as nitroaldol condensation. jove.comresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration to yield a nitrostyrene (B7858105). jove.com

A typical procedure involves reacting 3,4-dimethoxybenzaldehyde with nitromethane (B149229) in the presence of a catalyst, such as ammonium (B1175870) acetate (B1210297), in a suitable solvent like glacial acetic acid. jove.commdpi.com The mixture is heated, often under reflux, for several hours to drive the reaction to completion. rsc.orgbloomtechz.com For instance, reacting 3,4-dimethoxybenzaldehyde (14 mmol) and nitromethane (256 mmol) with ammonium acetate (48 mmol) in glacial acetic acid (5 mL) yields light yellow crystals of 3,4-dimethoxy-β-nitrostyrene. jove.comru.nl In one documented experiment, this specific reaction provided a yield of 50.5%. jove.comru.nl Another protocol involves heating 3,4-dimethoxybenzaldehyde (99.3 mmol) with nitromethane (167 mmol) and ammonium acetate (81.1 mmol) in acetic acid at 100°C for 45 minutes, followed by pouring the solution into ice/water to precipitate the product. bloomtechz.com The resulting product can then be purified by recrystallization. bloomtechz.com

The reaction conditions can be varied; for example, heating to temperatures between 70°C and 100°C for 2 to 6 hours is also effective. rsc.org Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate the reaction, with β-nitrostyrene derivatives being synthesized at 90°C for 45 minutes. researchgate.net

Table 1: Synthesis of 3,4-Dimethoxy-β-nitrostyrene via Henry Reaction

| Aldehyde | Nitroalkane | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate | Glacial Acetic Acid | Reflux | 50.5% | jove.comru.nl |

| 3,4-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 100°C, 45 min | Not specified | bloomtechz.com |

Preparation via Reaction of Styrene (B11656) and 3,4-Dimethoxybenzaldehyde

While the Henry reaction is the principal synthetic route, some literature mentions the possibility of preparing nitrostyrene derivatives from styrenes. mdpi.com One report describes a one-pot process for the selective nitration of styrenes to their corresponding β-nitrostyrenes using a system of copper(II) tetrafluoroborate, sodium nitrite (B80452) (NaNO2), and iodine in acetonitrile (B52724) at room temperature. unirioja.es This method, however, starts from styrene itself and introduces the nitro group, rather than involving a reaction between styrene and 3,4-dimethoxybenzaldehyde. A separate source notes that 3,4-dimethoxy-β-methyl-β-nitrostyrene can be prepared from styrene and 3,4-dimethoxybenzaldehyde, though the specific conditions and mechanism for this transformation to yield the title compound are not detailed in available scientific literature. mdpi.com

Derivatization Strategies for 3,4-Dimethoxy-β-nitrostyrene

The structure of 3,4-dimethoxy-β-nitrostyrene allows for chemical modifications at two primary sites: the alkyloxy chains on the aromatic ring and the β-carbon of the nitrovinyl side chain. jove.com

Modification of Alkyloxy Chains at the 3,4-Position of the Aromatic Ring

The methoxy (B1213986) groups at the 3 and 4 positions of the benzene (B151609) ring can be altered by starting the synthesis with differently substituted benzaldehydes. This strategy allows for the investigation of how changes in the alkyloxy side chain affect the properties of the resulting β-nitrostyrene. jove.com For example, using 3,4-ethylenedioxybenzaldehyde or 3,4-methylenedioxybenzaldehyde in the Henry reaction instead of 3,4-dimethoxybenzaldehyde yields the corresponding 3,4-ethylenedioxy-β-nitrostyrene and 3,4-methylenedioxy-β-nitrostyrene, respectively. jove.com These modifications have been shown to influence the biological activity of the compounds. jove.com

Modification of Substituents at the β-Carbon of the Nitrovinyl Chain

The substituent at the β-carbon of the nitrovinyl chain can be readily modified by using different nitroalkanes in the Henry reaction. jove.comconsensus.app While nitromethane yields the parent β-nitrostyrene, using other nitroalkanes such as nitroethane or bromo-nitromethane introduces a methyl or bromo group at the β-position, respectively. jove.com

For instance, reacting 3,4-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate and glacial acetic acid produces 3,4-dimethoxy-β-methyl-β-nitrostyrene with a reported yield of 56.5%. jove.comru.nl Similarly, the reaction with bromo-nitromethane under similar conditions yields 3,4-dimethoxy-β-bromo-β-nitrostyrene, albeit in a lower yield of 19.6%. jove.comru.nl These structural modifications significantly impact the electronic and steric properties of the molecule. jove.com

Table 2: Derivatization of 3,4-Dimethoxy-β-nitrostyrene Scaffold

| Aldehyde | Nitroalkane | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Nitroethane | 3,4-Dimethoxy-β-methyl-β-nitrostyrene | 56.5% | jove.comru.nl |

| 3,4-Dimethoxybenzaldehyde | Bromo-nitromethane | 3,4-Dimethoxy-β-bromo-β-nitrostyrene | 19.6% | jove.comru.nl |

| 3,4-Ethylenedioxybenzaldehyde | Nitromethane | 3,4-Ethylenedioxy-β-nitrostyrene | 72.5% | jove.com |

| 3,4-Ethylenedioxybenzaldehyde | Nitroethane | 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene | 30.3% | jove.comru.nl |

| 3,4-Ethylenedioxybenzaldehyde | Bromo-nitromethane | 3,4-Ethylenedioxy-β-bromo-β-nitrostyrene | 57.3% | jove.com |

Advanced Organic Transformations Involving 3,4-Dimethoxy-β-nitrostyrene as a Building Block

The reactivity of 3,4-dimethoxy-β-nitrostyrene makes it a versatile building block for synthesizing a range of complex organic molecules, including pharmaceuticals and heterocyclic compounds. epo.orgrsc.org Key transformations include reduction of the nitrovinyl group and participation in various cycloaddition and multicomponent reactions.

Reduction to Phenethylamines: The nitrovinyl group can be reduced to an amino group to form phenethylamines, which are important scaffolds in medicinal chemistry. nih.govprepchem.com Catalytic hydrogenation is a common method. For example, the hydrogenation of 3,4-dimethoxy-β-nitrostyrene using a 5% palladium on charcoal catalyst in ethanol (B145695) with hydrochloric acid under a hydrogen atmosphere affords 3,4-dimethoxy-β-phenethylamine with a 73% yield. mdma.ch Alternative reducing agents like zinc dust in hydrochloric acid and methanol (B129727) have also been used for the reduction of related halogenated β-nitrostyrenes. researchgate.net

Cycloaddition Reactions: As an electron-deficient alkene, 3,4-dimethoxy-β-nitrostyrene is an excellent dienophile in Diels-Alder reactions. rsc.org A study of its reaction with the electron-rich 1-(trimethylsilyloxy)buta-1,3-diene under thermal and Lewis acid-catalyzed conditions showed the formation of various regio- and stereoisomeric cycloadducts. rsc.orggrafiati.com It also participates in 1,3-dipolar cycloadditions. For instance, it has been used as a dipolarophile in reactions with nitrones to synthesize isoxazolidine (B1194047) derivatives and in a multi-step solid-phase synthesis to create spirocyclic oximes. jove.comijsr.net However, in some cases, its electron-releasing dimethoxy substituents can deactivate it for certain hetero-Diels-Alder reactions. ru.nl

Tandem and Multicomponent Reactions: The compound has been utilized in sophisticated tandem reactions to build complex molecular architectures. A notable example is the asymmetric tandem Friedel-Crafts alkylation/Michael addition of 4-substituted indoles with (E)-3,4-dimethoxy-β-nitrostyrene. sci-hub.se This reaction, catalyzed by a chiral Zn(II)-(bis)oxazoline complex, allows for the one-step formation of three contiguous chiral centers, producing ergoline (B1233604) skeleton precursors in 90% yield and with 86% enantiomeric excess. sci-hub.se Furthermore, β-nitrostyrenes, in general, are valuable substrates in multicomponent reactions for the synthesis of highly substituted pyrroles, which are important heterocyclic motifs. researchgate.netrsc.orgresearchgate.net These reactions often proceed through an initial Michael addition of a nucleophile to the β-nitrostyrene, followed by cyclization. researchgate.net

[3+2] Cycloaddition Reactions with Nitrostyrenes

[3+2] cycloaddition reactions involving nitroalkenes, such as 3,4-dimethoxy-β-nitrostyrene, represent a significant synthetic route for the construction of five-membered heterocyclic rings. These reactions are noted for their potential in creating complex molecular architectures with a high degree of stereocontrol. The electrophilic nature of the β-carbon in the nitrostyrene moiety, enhanced by the electron-withdrawing nitro group, makes it a prime candidate for reactions with 1,3-dipoles.

Mechanistic Studies of Asynchronous Transition States

The mechanism of [3+2] cycloaddition reactions involving nitrostyrenes has been a subject of detailed computational and experimental investigation. mdpi.comsemanticscholar.org Density Functional Theory (DFT) calculations have revealed that these reactions often proceed through a concerted, but highly asynchronous, transition state. mdpi.comsemanticscholar.orgnih.gov This asynchronicity implies that the formation of the two new sigma bonds in the transition state does not occur simultaneously.

In the case of reactions between nitrostyrenes and azides, DFT calculations have pointed towards a rate-limiting cycloaddition step that proceeds via an asynchronous transition state. nih.gov Distortion/interaction-activation strain analysis has shown that the major regioisomeric pathway is favored due to an earlier and less-distorted transition state. nih.gov Similarly, studies on the reaction of β-nitrostyrenes with nitrones have indicated a polar, one-step mechanism characterized by the attack of the nucleophilic oxygen of the nitrone on the electrophilically activated β-carbon of the nitrostyrene. rsc.orgnih.gov This leads to a highly asynchronous transition state. In some instances, depending on the solvent and the specific reactants, a two-step mechanism involving a zwitterionic intermediate has been proposed, particularly for the formation of certain stereoisomers. mdpi.comsemanticscholar.org

The degree of asynchronicity in the transition state can be influenced by the electronic properties of the substituents on the nitrostyrene. While specific studies focusing solely on 3,4-dimethoxy-β-nitrostyrene are limited, the electron-donating nature of the methoxy groups at the 3 and 4 positions of the phenyl ring would be expected to modulate the electrophilicity of the double bond, thereby influencing the geometry and energy of the transition state.

Diastereoselective and Regioselective Aspects of Cycloadditions

[3+2] cycloaddition reactions of nitrostyrenes are often characterized by high levels of diastereoselectivity and regioselectivity. The regioselectivity is typically governed by the electronic interactions between the 1,3-dipole and the nitrostyrene. For instance, the reaction of nitrones with β-nitrostyrenes has been shown to be completely meta regioselective. nih.gov This is attributed to the favorable interaction between the most nucleophilic center of the nitrone (the oxygen atom) and the most electrophilic center of the nitrostyrene (the β-carbon). researchgate.net

The diastereoselectivity of these reactions can be influenced by the geometry of the starting nitrostyrene ((E) vs. (Z) isomers) and the reaction conditions. Studies have shown that the cycloaddition of (E)-β-nitrostyrene can be endo stereoselective, while the corresponding reaction with (Z)-β-nitrostyrene can be exo stereoselective. nih.gov The formation of specific diastereomers can sometimes be rationalized by considering the stability of the corresponding transition states, with non-covalent interactions playing a crucial role in determining the preferred stereochemical outcome. rsc.orgnih.gov

In the context of intramolecular silyl (B83357) nitronate cycloadditions, it has been observed that the reactions exhibit excellent chemoselectivity and remarkable diastereospecificity. mdpi.com Each diastereomer of the starting nitroether leads to the formation of only one of four possible diastereomeric products. mdpi.com

Michael Addition Reactions of Nitrostyrenes

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. 3,4-Dimethoxy-β-nitrostyrene, with its activated double bond, is an excellent Michael acceptor. researchgate.net

Mechanistic Studies on Michael Addition of Amines and Hydrazines to Nitrostyrenes

Mechanistic investigations into the Michael addition of amines and hydrazines to nitrostyrenes have revealed a fascinating reaction pathway that can lead to products other than the simple adduct. nih.govacs.orgorganic-chemistry.org Under certain conditions, the reaction proceeds through a retro-aza-Henry-type process, resulting in the formation of N-alkyl/aryl substituted benzyl (B1604629) imines and N-methyl/phenyl substituted benzyl hydrazones. nih.govacs.orgorganic-chemistry.org

This transformation is proposed to occur via a protic solvent-mediated mechanism. acs.org Experimental evidence, including the use of deuterated methanol (CD3OD) which allowed for the isolation of a deuterated intermediate Michael adduct, supports this proposed pathway. nih.govacs.org The reaction is notable for occurring under mild, non-catalytic conditions. organic-chemistry.org This process can be synthetically useful, for example, in the one-pot synthesis of biologically important N-methyl pyrazoles starting from nitrostyrenes and methylhydrazine. acs.org

Asymmetric Michael Addition with Organocatalysts

The development of asymmetric Michael additions using chiral organocatalysts has become a powerful tool for the enantioselective synthesis of a wide range of compounds. Nitroalkenes, including 3,4-dimethoxy-β-nitrostyrene, have been widely used as substrates in these reactions. sci-hub.seresearchgate.net

Various types of organocatalysts have been employed, including those based on pyrrolidine, beilstein-journals.org α,β-dipeptides, mdpi.com and bifunctional catalysts. metu.edu.tr For instance, in a tandem asymmetric Friedel-Crafts alkylation/Michael addition, 3,4-dimethoxy-trans-β-nitrostyrene was successfully reacted with an indole (B1671886) derivative using a chiral Zn(II)-(bis)oxazoline catalyst, affording the product in high yield and good enantioselectivity. sci-hub.se

The following table summarizes the results of an asymmetric tandem Friedel-Crafts alkylation/Michael addition involving a disubstituted nitrostyrene:

| Entry | Nitrostyrene | Yield (%) | ee (%) |

| 1 | 3,4-dimethoxy-trans-β-nitrostyrene | 90 | 86 |

| Data sourced from a study on asymmetric tandem Friedel-Crafts alkylation/Michael addition. sci-hub.se |

The proposed mechanism for these organocatalyzed reactions often involves the formation of an enamine intermediate from the aldehyde or ketone donor and the secondary amine of the catalyst. This enamine then attacks the nitroalkene, with the stereochemical outcome being controlled by the chiral environment of the catalyst. In some cases, additives such as thiourea (B124793) are used as hydrogen bond donors to activate the nitroalkene and enhance the stereoselectivity. mdpi.com

Denitrative Cross-Coupling Reactions of Nitrostyrenes

Denitrative cross-coupling reactions of β-nitrostyrenes have emerged as a versatile and powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized alkenes. mdpi.comresearchgate.netacs.org These reactions involve the replacement of the nitro group with various organic fragments, effectively using the nitrostyrene as a vinyl cation synthon.

This methodology offers a stereoselective route to important structural motifs such as β-alkylated styrenes, chalcones, stilbenes, and cinnamic acids. mdpi.comresearchgate.net The reactions can be promoted by transition metals or proceed under metal-free conditions, including photochemical activation. acs.org

Several mechanistic pathways have been proposed for these transformations. One common pathway involves the initial addition of a radical to the nitroalkene, followed by the elimination of nitrogen dioxide. Another possibility is the 1,2-addition of an organometallic reagent to the nitro group, followed by rearrangement and elimination. A third pathway involves the conjugate addition of a nucleophile to form a nitronate intermediate, which then undergoes further reaction. mdpi.com

A notable example of a related transformation is the visible-light-induced decarboxylative sulfonylation of cinnamic acids. In this reaction, 3,4-dimethoxycinnamic acid was successfully coupled to provide the corresponding vinyl sulfone in good yield, demonstrating the utility of related styrenyl compounds in cross-coupling reactions. acs.org

The following table provides examples of products accessible through denitrative cross-coupling reactions of nitrostyrenes:

| Coupling Partner | Product Type |

| Organometallic Reagents | β-Alkylated Styrenes, Stilbenes |

| Diazonium Salts | Stilbenes |

| Sulfonyl Hydrazides | Vinyl Sulfones |

| Polyhalogenated Alkanes | Cinnamic Acids, Tribromomethylated Styrenes |

| This table summarizes product classes accessible via denitrative cross-couplings of nitrostyrenes. mdpi.comresearchgate.net |

Stereoselective Denitrative Cross-Couplings with Organic Reagents

Denitrative cross-coupling reactions provide a pathway to synthesize a variety of vinyl sulfones. One metal-free approach involves the reaction of β-nitrostyrenes with sulfonyl hydrazides, initiated by AIBN (Azobisisobutyronitrile). acs.org This method has been successfully applied to a range of substituted β-nitrostyrenes.

A study by Singh and Singh demonstrated the synthesis of vinyl sulfones from β-nitrostyrenes and sulfonyl hydrazides. The reaction conditions and yields for various substrates are detailed below.

| Entry | β-Nitrostyrene | Sulfonyl Hydrazide | Product | Yield (%) |

| 1 | β-Nitrostyrene | p-Toluenesulfonyl hydrazide | (E)-1-Styryl p-tolyl sulfone | 85 |

| 2 | 4-Methyl-β-nitrostyrene | p-Toluenesulfonyl hydrazide | (E)-4-Methyl-1-styryl p-tolyl sulfone | 82 |

| 3 | 4-Methoxy-β-nitrostyrene | p-Toluenesulfonyl hydrazide | (E)-4-Methoxy-1-styryl p-tolyl sulfone | 88 |

| 4 | 3,4-Dimethoxy-β-nitrostyrene | p-Toluenesulfonyl hydrazide | (E)-3,4-Dimethoxy-1-styryl p-tolyl sulfone | 86 |

| 5 | 4-Chloro-β-nitrostyrene | p-Toluenesulfonyl hydrazide | (E)-4-Chloro-1-styryl p-tolyl sulfone | 78 |

| 6 | β-Nitrostyrene | Benzenesulfonyl hydrazide | (E)-1-Styryl phenyl sulfone | 83 |

Data sourced from a study on AIBN-initiated denitrative cross-coupling reactions. acs.org

Mechanistic Pathways in Cross-Coupling Reactions

Several mechanistic pathways have been proposed for the denitrative cross-coupling reactions of nitrostyrenes. The most frequently suggested is a radical addition-elimination route. mdpi.com This pathway involves the in-situ generation of a carbon- or heteroatom-centered radical, which then adds to the β-position of the nitrostyrene. This is followed by the elimination of the nitro group to form the alkene product. mdpi.com

Another possible mechanism is an organometallic addition-migration-elimination pathway. This begins with a 1,2-addition of an organometallic reagent to the nitroolefin, forming an intermediate which then undergoes migration and elimination of a nitrate (B79036) anion to yield the alkene. mdpi.com A third pathway, the vicarious nucleophilic substitution (VNS), involves the initial conjugate addition of a nucleophile to the nitrostyrene to form a nitronate intermediate. Subsequent VNS and elimination steps lead to the final alkene product. This pathway is specific to coupling partners with particular structural features that enable VNS. mdpi.com

Electrochemical Reactions of Nitrostyrenes

The electrochemical behavior of nitrostyrenes has been a subject of theoretical investigation to understand their reaction mechanisms at a molecular level. researchgate.net Density Functional Theory (DFT) calculations have been employed to explore the intricate pathways of these reactions. dntb.gov.uaresearchgate.net

Theoretical Investigations of Reaction Mechanisms

Theoretical studies, specifically using DFT, have been instrumental in elucidating the complex reaction mechanisms of nitrostyrenes under electrochemical conditions. researchgate.netdntb.gov.uaresearchgate.net One such study investigated the electrochemical reaction between β-nitrostyrene and benzaldehyde, proposing five potential reaction routes leading to four different products. researchgate.netdntb.gov.uaresearchgate.net These investigations were conducted in both the gas phase and in various solvents to provide a comprehensive understanding of the reaction landscape. researchgate.netdntb.gov.uaresearchgate.net

The calculations revealed that the favorability of different reaction pathways and the resulting products can be significantly influenced by the reaction environment (gas phase vs. solvent) and the concentration of reactants. researchgate.netresearchgate.net For example, in the gas phase, one product might be strongly favored thermodynamically, while in solution, another product and reaction path might become more favorable. researchgate.netresearchgate.net Kinetically, the activation barriers for different pathways also shift depending on the solvent and proton concentration, dictating which product is most likely to be formed. researchgate.netresearchgate.net

Alkylation and Alkenylation Reactions of Indoles with Nitrostyrene

The Friedel-Crafts alkylation of indoles with nitroalkenes, such as 3,4-dimethoxy-β-nitrostyrene, is a powerful method for synthesizing biologically important indole-based compounds. csic.esresearchgate.net This reaction, which falls under the category of Michael-type additions, has been successfully catalyzed by both metal complexes and organocatalysts. csic.es

Chiral-at-metal rhodium(III) complexes have been shown to catalyze the Friedel-Crafts reaction between trans-β-nitrostyrene and N-methyl-2-methylindole. csic.es Mechanistic studies involving NMR and DFT calculations have provided a detailed picture of the catalytic cycle. csic.es The reaction proceeds through the coordination of the nitrostyrene to the metal center, which activates it for nucleophilic attack by the indole. csic.es This is followed by a diastereoselective formation of aci-nitro complexes, which then rearrange to the final alkylated indole product through a water-mediated 1,3-prototropic tautomerism. csic.es

The enantioselectivity of these reactions is a key area of research, with efforts focused on designing catalysts that can control the stereochemical outcome. nih.gov For instance, chiral half-sandwich rhodium and iridium complexes have been used as catalyst precursors for the Michael-type Friedel-Crafts reaction between indoles and trans-β-nitrostyrenes, achieving high yields and excellent enantioselectivity. nih.gov The coordination of the nitrostyrene to the metal through an oxygen atom of the nitro group is believed to be the key to catalytic activation. nih.gov

| Catalyst Precursor | Indole | Nitrostyrene | Product | Enantiomeric Excess (ee %) |

| (SRh,RC)-[CpRh{(R)-Prophos}(OH2)][SbF6]2 | N-Methyl-2-methylindole | trans-4-Methylthio-β-nitrostyrene | Alkylated Indole | up to 93 |

| (SIr,RC)-[CpIr{(R)-Prophos}(OH2)][SbF6]2 | N-Methyl-2-methylindole | trans-4-Methylthio-β-nitrostyrene | Alkylated Indole | - |

Data showing the enantioselectivity achieved in the Friedel-Crafts alkylation of indoles with a substituted nitrostyrene using chiral rhodium and iridium catalysts. nih.gov

Mechanistic Investigations and Computational Chemistry of 3,4 Dimethoxy β Nitrostyrene Reactions

Elucidation of Reaction Pathways and Transition States

The reactions of 3,4-Dimethoxy-β-nitrostyrene, a substituted β-nitrostyrene, are characterized by distinct mechanistic pathways and transition states that dictate the final products. β-Nitrostyrenes are versatile intermediates in organic synthesis, capable of undergoing various transformations. researchgate.netursinus.edu Their reactivity is largely governed by the electron-withdrawing nature of the nitro group conjugated with the vinyl system, which activates the alkene for various reactions. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) have been instrumental in mapping these reaction pathways. For instance, in [3+2] cycloaddition reactions, a common transformation for nitrostyrenes, the mechanism is often a one-step process. rsc.org Studies on related nitrostyrenes show that the reaction proceeds through a transition state where a nucleophilic center, such as the oxygen of a nitrone, attacks the electrophilically activated β-carbon of the nitrostyrene (B7858105). researchgate.netrsc.org

In other reactions, such as the addition of a nucleophile to the double bond (a Michael addition), the pathway can involve the formation of a zwitterionic intermediate. grafiati.com For example, the reaction of a furan (B31954) ring with a nitrostyrene derivative has been shown to proceed via a nucleophilic attack by the furan's α-carbon on the vinyl β-carbon of the nitrostyrene, resulting in a zwitterionic intermediate. grafiati.com This intermediate can then undergo further transformations, such as ring closure, to yield the final product. grafiati.com The stability and structure of these transition states and intermediates are crucial in determining the reaction's regio- and stereoselectivity. rsc.orggrafiati.com Catalytic hydrogenation of 3,4-dimethoxy-β-nitrostyrene to the corresponding phenethylamine (B48288) is another important transformation, where the reaction mechanism can be influenced by temperature and catalyst, potentially involving palladium-induced imine metal hydride intermediates. mdma.ch

Application of Molecular Electron Density Theory (MEDT) in Reactivity Studies

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity, moving beyond orbital-based explanations to focus on the changes in electron density throughout a reaction. MEDT has been successfully applied to analyze the cycloaddition reactions of β-nitrostyrenes. rsc.orgresearchgate.net

According to MEDT, the reactivity and selectivity of these reactions can be explained by analyzing the electron density distribution of the reactants and the transition state. researchgate.netrsc.org For example, in the [3+2] cycloaddition of nitrones to (E)- and (Z)-β-nitrostyrenes, MEDT analysis shows that the reactions are polar and proceed via a one-step mechanism. rsc.org The interaction is characterized by the attack of the nitrone's nucleophilic oxygen center on the electrophilically activated β-position of the nitrostyrene. researchgate.netrsc.org

The theory helps to rationalize why certain isomers are more reactive or why a particular regio- or stereoisomer is formed preferentially. rsc.org For instance, the analysis of the conceptual DFT reactivity indices within the MEDT framework can explain the observed reactivity patterns. rsc.org Furthermore, topological analysis of the Electron Localisation Function (ELF), a key tool in MEDT, provides detailed insight into the bond-forming and breaking processes, indicating that some cycloadditions occur through a non-concerted, two-stage, one-step mechanism. researchgate.net This approach has proven essential for a deeper understanding of the molecular mechanism and selectivity in reactions involving β-nitrostyrene derivatives. researchgate.net

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for investigating the mechanisms of complex organic reactions. grafiati.com For 3,4-Dimethoxy-β-nitrostyrene and related compounds, DFT calculations have provided detailed insights into the electronic structure, reaction energetics, and the geometries of transition states and intermediates. rsc.org

Computational studies using DFT methods reveal crucial structural parameters, such as the dihedral angle between the benzene (B151609) ring and the nitroethenyl group, which influences molecular stability and electronic delocalization. The B3LYP functional is a commonly employed DFT method for studying these systems, often used to locate transition states and analyze reaction mechanisms. researchgate.netgrafiati.com

Analysis of Reactivity Indices and Activation Enthalpies

DFT calculations allow for the determination of various reactivity indices that help predict and rationalize chemical behavior. Global indices like electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) and nucleophilicity (N) are used to classify reagents as electrophiles or nucleophiles. researchgate.net Local reactivity indices, such as Fukui functions and local electrophilicity/nucleophilicity indices (ωk and Nk), pinpoint the most reactive sites within a molecule. grafiati.comresearchgate.net For β-nitrostyrenes, the β-carbon of the vinyl group is identified as the most electrophilic center, which is consistent with experimental observations of nucleophilic attack at this position. researchgate.net

Activation enthalpies (ΔH‡), which represent the energy barrier for a reaction, are also calculated using DFT. These values are critical for comparing the feasibility of different reaction pathways. For example, in the [3+2] cycloaddition of a nitrone to β-nitrostyrene isomers, DFT calculations at the B3LYP/6-311G(d,p) level predicted low activation enthalpies of 4.4 kcal/mol and 5.0 kcal/mol, indicating a facile reaction. rsc.org Similarly, potential energy barriers for rearrangement and proton transfer steps in other reactions of nitrostyrenes have been quantified, demonstrating the predictive power of DFT in assessing reaction viability. grafiati.com

| Isomer | Computational Level | Activation Enthalpy (ΔH‡) | Reaction Enthalpy (ΔH) |

|---|---|---|---|

| (Z)-β-nitrostyrene | B3LYP/6-311G(d,p) | 4.4 | -28.8 |

| (E)-β-nitrostyrene | B3LYP/6-311G(d,p) | 5.0 | -31.5 |

This table is based on data for the reaction of (Z)- and (E)-β-nitrostyrenes with 5,5-dimethylpyrroline-N-oxide, as reported in a MEDT study. rsc.org

Kinetic Isotopic Effects in Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms, particularly to determine whether a C-H bond is broken in the rate-determining step. It involves comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). While specific KIE studies on 3,4-Dimethoxy-β-nitrostyrene are not prominently documented in the provided context, the principle is widely applied in mechanistic studies of related reactions. For instance, in the iron-catalyzed reductive nitroso ene reaction of nitroarenes, a KIE (kH/kD) of 1.50 was observed when using phenylsilane-d3, suggesting that hydride transfer from iron to the nitroarene is the turnover-limiting step, albeit with an early transition state. chemrxiv.org In other catalytic reactions, KIE analysis has been consistent with models involving proton transfer in the rate-limiting step. scholaris.cagrafiati.com Such studies highlight how KIE can provide crucial evidence for proposed transition state structures and mechanistic pathways.

Distortion/Interaction-Activation Strain and Energy Decomposition Analyses

The Distortion/Interaction-Activation Strain Model (ASM) is a computational tool used to analyze the activation barriers of chemical reactions. nih.gov It partitions the activation energy into two components: the activation strain (or distortion energy), which is the energy required to distort the reactants from their ground-state geometry to the geometry they adopt in the transition state, and the interaction energy, which is the stabilizing interaction between the distorted reactants in the transition state. nih.gov

Identification and Characterization of Reactive Intermediates

The reactions of 3,4-Dimethoxy-β-nitrostyrene often proceed through short-lived reactive intermediates that are not directly observable but can be identified and characterized through a combination of experimental evidence and computational modeling.

One common type of intermediate is a zwitterion . In certain cycloadditions or Michael additions, the initial nucleophilic attack on the electron-deficient double bond of the nitrostyrene leads to a charge-separated species. grafiati.com DFT calculations can locate these zwitterions as minima on the potential energy surface, providing their geometries and relative energies. grafiati.com

Role of Intermediates in Complex Reaction Sequences

The transformation of 3,4-Dimethoxy-β-nitrostyrene often proceeds through transient species that are not directly observed but are crucial for understanding the reaction outcome. The nature of these intermediates dictates the final product distribution and stereochemistry.

Cycloaddition reactions, such as the Diels-Alder reaction, represent another area where intermediates are fundamental. In reactions of β-nitrostyrene with certain dienes, the mechanism may not be a concerted pericyclic process but can involve a stepwise pathway through a zwitterionic intermediate. beilstein-journals.org This is particularly relevant in Lewis acid-catalyzed transformations. The formation of such a zwitterion can explain the observed regioselectivity and the formation of side products, such as the Friedel-Crafts alkylation product of the solvent when the reaction is performed in an aromatic solvent like toluene. beilstein-journals.org

Similarly, in [3+2] cycloaddition reactions involving nitrones, the reaction of β-nitrostyrenes proceeds via a one-step mechanism characterized by the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitrostyrene. rsc.org While this is a one-step mechanism, the transition state has significant charge separation, highlighting the polar nature of the reaction.

The Henry reaction, used to synthesize 3,4-Dimethoxy-β-nitrostyrene from 3,4-dimethoxybenzaldehyde (B141060) and nitromethane (B149229), also proceeds through key intermediates. mdpi.comursinus.edu The reaction is typically base-catalyzed and involves the formation of a nitronate anion from nitromethane, which then acts as a nucleophile. The initial adduct is a nitroaldol, which is subsequently dehydrated to yield the final β-nitrostyrene product.

Computational and Experimental Approaches to Intermediate Detection

Identifying and characterizing transient intermediates is a significant challenge in mechanistic chemistry. A combination of experimental techniques and computational modeling is often employed to gain a comprehensive understanding.

Experimental Approaches: Spectroscopic methods are invaluable for tracking reactions and identifying intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool. For example, in the reduction of nitrostyrenes, partial ¹H NMR spectra have been used to identify and quantify the presence of hydroxylamine (B1172632) intermediates alongside the final amine product. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another common technique used to analyze the product mixture from reactions, which can help in the identification of stable intermediates or byproducts that provide clues about the reaction pathway. researchgate.net In some cases, UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) has been used to detect proposed intermediate structures in the reduction of β-nitrostyrenes. nih.govbeilstein-journals.org

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for studying reaction mechanisms where intermediates are too reactive or short-lived to be observed experimentally. grafiati.com DFT calculations allow for the mapping of the potential energy surface of a reaction, which includes locating and calculating the energies of reactants, products, transition states, and intermediates. This helps in determining the feasibility of a proposed mechanism. For example, DFT analysis has been used to study the rearrangement and Michael reactions of related systems, successfully locating zwitterionic intermediates and the transition states connecting them to products. grafiati.com These calculations can also elucidate the role of the solvent in stabilizing or destabilizing intermediates. grafiati.com

In the context of cycloaddition reactions, computational methods like Molecular Electron Density Theory (MEDT) have been applied to understand the reactivity of β-nitrostyrenes. rsc.org These studies analyze the electronic structure of the reactants and transition states to explain the observed selectivity and reaction mechanism, confirming the polar nature of the reactions.

Computational Studies on Stereoselectivity and Regioselectivity

Computational chemistry plays a pivotal role in predicting and explaining the stereochemical and regiochemical outcomes of reactions involving 3,4-Dimethoxy-β-nitrostyrene.

In Diels-Alder reactions, where 3,4-Dimethoxy-β-nitrostyrene acts as the dienophile, the formation of multiple regio- and stereoisomers is possible. A study on the Diels-Alder addition of (E)-3,4-Dimethoxy-β-nitrostyrene with 1-(trimethylsilyloxy)buta-1,3-diene showed the formation of various regiostereoisomers. rsc.org Semi-empirical calculations were employed to try and understand the factors that control the ortho-meta orientation of the addition. rsc.org Such computational approaches help in rationalizing why a particular isomer is formed preferentially under thermal or Lewis acid-catalyzed conditions.

DFT calculations are widely used to predict the regioselectivity of electrophilic aromatic substitutions and other reactions. nih.gov For cycloaddition reactions, DFT can be used to calculate the activation energies for all possible pathways (i.e., leading to different regio- and stereoisomers). The pathway with the lowest activation energy is predicted to be the major one. For instance, in [3+2] cycloaddition reactions of β-nitrostyrenes, DFT calculations at the B3LYP/6-31G* level have been used to analyze the potential energy barriers for different reaction pathways, showing good agreement with experimental results. rsc.orggrafiati.com These studies can explain why a reaction is completely regioselective or shows a preference for a particular stereoisomer (e.g., exo vs. endo). rsc.org

The table below summarizes findings from a computational study on the Diels-Alder reaction of (E)-3,4-Dimethoxy-β-nitrostyrene.

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Semi-empirical calculations | Investigated dominant factors influencing the ortho-meta regioselectivity. | rsc.org |

| [3+2] Cycloaddition | MEDT (HF, B3LYP, ωB97X-D) | Explained the reactivity and selectivity; reactions are polar and proceed via a one-step mechanism. Found to be completely meta regioselective. | rsc.org |

| Rearrangement and Michael Reactions | DFT (B3LYP/6-31G*) | Located zwitterionic intermediates and calculated potential energy barriers, showing good agreement with experimental results. | grafiati.com |

The synthesis of various derivatives of 3,4-Dimethoxy-β-nitrostyrene through the Henry reaction provides further data for analysis.

| Compound | Starting Aldehyde | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | 3,4-dimethoxybenzaldehyde | 50.5 | 139 - 141 | mdpi.com |

| 3,4-Ethylenedioxy-β-nitrostyrene | 3,4-ethylenedioxybenzaldehyde | 72.5 | 147 - 149 | mdpi.com |

Advanced Characterization Techniques in 3,4 Dimethoxy β Nitrostyrene Research

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are routinely employed in the study of 3,4-Dimethoxy-β-nitrostyrene derivatives to map the carbon-hydrogen framework. mdpi.commdpi.com

In ¹H NMR analysis of 3,4-Dimethoxy-β-nitrostyrene, the protons on the vinyl group (H-α and H-β) typically appear as doublets in the downfield region, with coupling constants (J) confirming their trans-configuration. mdpi.comuts.edu.au For instance, in one study, the vinyl protons H-1' and H-2' for 3,4-Dimethoxy-β-nitrostyrene were observed as doublets at approximately 7.47 ppm and 7.93 ppm, respectively, with coupling constants around 13.0-13.5 Hz. mdpi.comuts.edu.au The aromatic protons and the methoxy (B1213986) groups show characteristic signals that confirm the substitution pattern on the benzene (B151609) ring. mdpi.com

¹³C NMR spectra provide information on the carbon skeleton. The carbon atoms of the vinyl group, the aromatic ring, and the methoxy substituents all resonate at distinct chemical shifts. For example, the C-β carbon, directly attached to the electron-withdrawing nitro group, appears at a specific downfield position. mdpi.commdpi.com Spectroscopic analysis combining ¹H and ¹³C NMR allows for the unambiguous assignment of the molecular structure. mdpi.com Furthermore, NMR analysis is crucial for determining the stereochemistry of derivatives, such as the E/Z ratio in β-substituted analogues. mdpi.compreprints.org

Table 1: Representative NMR Data for 3,4-Dimethoxy-β-nitrostyrene and a Derivative

This table is interactive. You can sort and filter the data.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Source |

| 3,4-Dimethoxy-β-nitrostyrene | ¹H NMR | 7.93 (d, J=13.5 Hz) | H-β (vinyl) | mdpi.com |

| ¹H NMR | 7.47 (d, J=13.0 Hz) | H-α (vinyl) | mdpi.com | |

| ¹H NMR | 7.07 (dd, J=8.0, 1.5 Hz) | H-6 (aromatic) | mdpi.com | |

| ¹H NMR | 7.00 (d, J=1.0 Hz) | H-2 (aromatic) | mdpi.com | |

| ¹H NMR | 6.87 (d, J=8.0 Hz) | H-5 (aromatic) | mdpi.com | |

| ¹H NMR | 3.93, 3.95 | OCH₃ | mdpi.com | |

| ¹³C NMR | 152.7, 149.0 | C-3, C-4 (aromatic) | mdpi.com | |

| ¹³C NMR | 139.1 | C-β (vinyl) | mdpi.com | |

| ¹³C NMR | 135.4 | C-α (vinyl) | mdpi.com | |

| ¹³C NMR | 56.2, 56.1 | OCH₃ | mdpi.com | |

| 3,4-Dimethoxy-β-bromo-β-nitrostyrene | ¹H NMR | 8.63 (s) | H-α (vinyl) | mdpi.compreprints.org |

| ¹H NMR | 7.59 (d, J=2.4 Hz) | H-2 (aromatic) | mdpi.compreprints.org | |

| ¹H NMR | 7.51 (dd, J=2.0, 8.8 Hz) | H-6 (aromatic) | mdpi.compreprints.org | |

| ¹H NMR | 6.96 (d, J=8.8 Hz) | H-5 (aromatic) | mdpi.compreprints.org | |

| ¹³C NMR | 152.7, 149.0 | C-3, C-4 (aromatic) | mdpi.com | |

| ¹³C NMR | 122.7 | C-β (vinyl) | mdpi.com | |

| ¹³C NMR | 136.7 | C-α (vinyl) | mdpi.com |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3,4-Dimethoxy-β-nitrostyrene and its derivatives, the most characteristic peaks are those corresponding to the nitro group (-NO₂). mdpi.comfrontiersin.org

The nitro group exhibits two strong, distinct stretching vibrations: an asymmetric stretch (asym νNO₂) and a symmetric stretch (sym νNO₂). These typically appear in the regions of 1560-1485 cm⁻¹ and 1360-1290 cm⁻¹, respectively. In a study of 3,4-Dimethoxy-β-bromo-β-nitrostyrene, these bands were observed at 1517 cm⁻¹ (asymmetric) and 1307 cm⁻¹ (symmetric). mdpi.compreprints.org The presence and position of these bands provide conclusive evidence for the nitrovinyl moiety. grafiati.com Other important absorptions include C-H stretching of the vinyl and aromatic groups, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy ethers. frontiersin.orgnist.gov

Table 2: Characteristic FT-IR Absorption Bands for 3,4-Dimethoxy-β-nitrostyrene Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Functional Group | Wavenumber (υ, cm⁻¹) | Type of Vibration | Source |

| 3,4-Dimethoxy-β-bromo-β-nitrostyrene | Nitro (-NO₂) | 1517 | Asymmetric Stretch | mdpi.compreprints.org |

| Nitro (-NO₂) | 1307 | Symmetric Stretch | mdpi.compreprints.org | |

| 3,4-Ethylenedioxy-β-bromo-β-nitrostyrene | Nitro (-NO₂) | 1509 | Asymmetric Stretch | mdpi.com |

| Nitro (-NO₂) | 1277 | Symmetric Stretch | mdpi.com |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. mdpi.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used. mdpi.comnih.gov

In the mass spectrum of 3,4-Dimethoxy-β-nitrostyrene derivatives, the molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. mdpi.com For halogenated derivatives, such as 3,4-Dimethoxy-β-bromo-β-nitrostyrene, the isotopic pattern of the halogen (e.g., the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes) is clearly visible in the spectrum, providing further structural confirmation. mdpi.compreprints.org The fragmentation pattern observed in the mass spectrum gives additional clues about the molecule's structure. HRMS provides highly accurate mass measurements, which can be used to determine the exact elemental formula of the parent compound and its fragments. mdpi.com

Table 3: Mass Spectrometry Data for a Halogenated Derivative of 3,4-Dimethoxy-β-nitrostyrene

This table is interactive. You can sort and filter the data.

| Compound | Technique | m/z (Mass-to-Charge Ratio) | Assignment | Source |

| 3,4-Dimethoxy-β-bromo-β-nitrostyrene | GC-MS | 289, 287 | Molecular Ion (M⁺) with ⁸¹Br and ⁷⁹Br isotopes | mdpi.compreprints.org |

| GC-MS | 162 | Fragment Ion | mdpi.com | |

| HRMS | 309.9687 | [M+Na]⁺ (Found) | mdpi.com | |

| HRMS | 309.9691 | [M+Na]⁺ (Calculated for C₁₀H₁₀NO₄NaBr) | mdpi.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation and purification of target compounds from reaction mixtures and for verifying their purity. mdpi.comthieme-connect.com Column chromatography is the most frequently cited method for the purification of 3,4-Dimethoxy-β-nitrostyrene and its derivatives. mdpi.comuts.edu.aupreprints.org

In a typical procedure, the crude product obtained after synthesis is subjected to column chromatography over a stationary phase, most commonly silica (B1680970) gel. mdpi.commdpi.com A suitable mobile phase, or eluent, is chosen to effectively separate the desired product from unreacted starting materials and byproducts. A common eluent system used for the purification of these compounds is a mixture of n-hexane and chloroform, for example, in a 1:4 ratio. mdpi.compreprints.org Thin-layer chromatography (TLC) is often used in conjunction with column chromatography to monitor the progress of the reaction and the separation efficiency of the column. preprints.org The purity of the final isolated compound is then confirmed using the spectroscopic techniques described above. mdpi.comnih.gov

Green Chemistry Approaches in 3,4 Dimethoxy β Nitrostyrene Synthesis and Reactions

Principles of Green Chemistry in Relation to Nitrostyrene (B7858105) Chemistry

The core tenets of green chemistry are directly applicable to the lifecycle of 3,4-Dimethoxy-β-nitrostyrene, from its initial synthesis to its conversion into other valuable compounds.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The conventional synthesis of 3,4-Dimethoxy-β-nitrostyrene is achieved through the Henry nitroaldol condensation reaction between 3,4-dimethoxybenzaldehyde (B141060) and nitromethane (B149229), followed by dehydration. uc.ptresearchgate.net As a condensation reaction, it inherently produces water as a stoichiometric byproduct, which lowers the theoretical maximum atom economy.

Significant waste generation is often observed in the subsequent reduction of the nitro group. Traditional methods employing stoichiometric reducing agents like lithium aluminium hydride (LiAlH4) exhibit poor atom economy, creating substantial quantities of inorganic metal salt waste that requires disposal. ursinus.edu

In contrast, greener alternatives such as catalytic transfer hydrogenation offer improved atom economy. ursinus.edu For instance, using formic acid as a hydrogen donor in the presence of an iron catalyst reduces the nitro group efficiently, with carbon dioxide and water as the primary byproducts. rsc.orgnih.gov Ammonia borane (B79455) has also been highlighted as a more atom-economical reagent compared to others like Hantzsch esters, as it generates less waste. beilstein-journals.org Similarly, hydrazine (B178648) hydrate (B1144303) is considered a "green" hydrogen source because its byproducts are limited to nitrogen gas and water. researchgate.net

Table 1: Comparison of Atom Economy in the Reduction of β-Nitrostyrene to Phenethylamine (B48288) (This table is illustrative and compares common reducing agents for the general nitrostyrene to amine reduction)

| Reducing System | Reactants | Products | Byproducts | Atom Economy | Key Characteristics |

|---|---|---|---|---|---|

| Traditional Hydride | β-Nitrostyrene, LiAlH₄, H₂O | Phenethylamine | LiAlO₂, H₂ | Low | Generates significant metal salt waste. ursinus.edu |

| Catalytic Hydrogenation | β-Nitrostyrene, H₂ | Phenethylamine | None | 100% (Theoretical) | Requires handling of flammable H₂ gas and a catalyst. rsc.org |

| Catalytic Transfer Hydrogenation | β-Nitrostyrene, HCOOH | Phenethylamine | CO₂ | Moderate | Avoids H₂ gas; uses a safe hydrogen donor. nih.gov |

| "Green" Hydrogen Source | β-Nitrostyrene, N₂H₄·H₂O | Phenethylamine | N₂, H₂O | High | Byproducts are environmentally benign. researchgate.net |

Use of Less Hazardous and Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of 3,4-Dimethoxy-β-nitrostyrene have often utilized solvents such as glacial acetic acid or toluene. mdpi.comgoogle.com Green chemistry encourages the replacement of such volatile and often toxic organic solvents with safer alternatives.

Several environmentally benign solvent systems have been successfully employed in nitrostyrene chemistry:

Water : The Henry reaction has been performed in aqueous media using a natural clay, sepiolite, as a heterogeneous catalyst, demonstrating a green and effective approach. akjournals.comakjournals.com

Deep Eutectic Solvents (DESs) : DESs, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycolic acid), have been used as biorenewable and biodegradable solvents for the reduction of nitroalkenes. beilstein-journals.org

Supercritical and CO₂-Expanded Liquids : For the hydrogenation of nitrostyrenes, supercritical carbon dioxide (scCO₂) and CO₂-expanded liquids (GXLs) have been investigated as green solvents. rsc.org Using CO₂-expanded toluene, for example, can dramatically reduce the amount of the organic solvent required while maintaining high reactivity and selectivity. rsc.org

Catalytic Processes for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, while minimizing waste. rsc.org

For the synthesis of 3,4-Dimethoxy-β-nitrostyrene via the Henry reaction, various catalytic systems have been developed to improve sustainability. While simple catalysts like ammonium (B1175870) acetate (B1210297) are common, greener alternatives include reusable heterogeneous catalysts like calcined sepiolite, which can be easily recovered from the reaction mixture. uc.ptakjournals.comakjournals.com Novel multiple-acidic ionic liquids have also been shown to be efficient and recyclable catalysts for this transformation, particularly under solvent-free conditions. acs.org

In the reactions of nitrostyrenes, catalysis plays a crucial role in achieving green objectives. The selective reduction of the nitro group is a key transformation.

Catalytic Transfer Hydrogenation : This technique avoids the hazards associated with high-pressure molecular hydrogen. Homogeneous iron catalysts, for example, have demonstrated remarkable reactivity at low temperatures and excellent chemoselectivity, reducing the nitro group while leaving other sensitive functionalities, such as alkenes, untouched. rsc.orgnih.govresearchgate.net

Heterogeneous Catalysis : Advanced heterogeneous catalysts, such as graphene-encapsulated nickel and palladium nanoparticles or catalysts supported on renewable materials like chitin, offer high efficiency, selectivity, and excellent reusability for hydrogenation reactions. chemrxiv.org

Organocatalysis : For asymmetric reactions, such as the Michael addition of nucleophiles to nitrostyrenes, chiral bifunctional organocatalysts like thioureas have been developed. beilstein-journals.org These can be supported on polymers, allowing for easy recovery and reuse, making the process greener. beilstein-journals.org

Table 2: Examples of Catalytic Systems in Nitrostyrene Chemistry

| Reaction | Catalyst System | Green Advantages |

|---|---|---|

| Henry Reaction | Calcined Sepiolite in water | Uses a natural, reusable catalyst and a benign solvent. akjournals.comakjournals.com |

| Henry Reaction | Acidic Ionic Liquid (solvent-free) | Catalyst is recyclable; avoids organic solvents. acs.org |

| Nitro Group Reduction | Homogeneous Iron-Tetraphos Complex with HCOOH | Uses an earth-abundant metal, mild conditions, high chemoselectivity. rsc.orgnih.gov |

| Nitro Group Reduction | Graphene-Encapsulated Pd/Ni Nanoparticles | Highly active, selective, and reusable catalyst. chemrxiv.org |

| Michael Addition | Polymer-Supported Chiral Thiourea (B124793) | Organocatalyst is recoverable and reusable; enables asymmetric synthesis. beilstein-journals.org |

Solvent-Free and Mechanochemical Approaches

Eliminating solvents altogether represents a significant step forward in green synthesis. Solvent-free methods not only reduce waste and environmental impact but can also lead to shorter reaction times and simpler work-up procedures. The synthesis of β-nitrostyrenes has been achieved under solvent-free conditions through microwave irradiation using potassium carbonate on an alumina (B75360) support or by using ionic liquids that act as both the catalyst and reaction medium. fx361.ccacs.orgresearchgate.net

Mechanochemistry, particularly ball milling, has emerged as a powerful sustainable technique that often proceeds without any bulk solvent. beilstein-journals.org In a mechanochemical process, mechanical energy from grinding or milling is used to drive chemical reactions. This method has been successfully applied to several reactions involving nitrostyrenes. For example, a cascade oxa-Michael–Henry reaction between salicylaldehydes and β-nitrostyrenes has been demonstrated using potassium carbonate as a catalyst under solvent-free ball milling conditions, resulting in high yields and short reaction times. scispace.comorganic-chemistry.org This approach eliminates the need for potentially toxic solvents and simplifies product isolation. organic-chemistry.org The integration of mechanochemistry with organocatalysis has also led to the development of more sustainable transformations with reduced reaction times and catalyst loadings. beilstein-journals.org

Future Research Directions and Unexplored Avenues for 3,4 Dimethoxy β Nitrostyrene

Novel Reaction Pathways and Mechanistic Discoveries

Future research is poised to uncover novel reaction pathways and gain deeper mechanistic insights into the transformations of 3,4-dimethoxy-β-nitrostyrene. While the Henry (nitroaldol) reaction is a well-established method for its synthesis from veratraldehyde and nitromethane (B149229) patsnap.com, and its subsequent reduction to 3,4-dimethoxyphenethylamine (B193588) is a common transformation univ-lille.frursinus.edu, there is still much to explore regarding its reactivity.

One promising avenue is the exploration of cycloaddition reactions. The electron-deficient nature of the nitroalkene moiety makes 3,4-dimethoxy-β-nitrostyrene an excellent dienophile and dipolarophile. Studies have shown its participation in Diels-Alder reactions with various dienes, such as 1-(trimethylsilyloxy)-buta-1,3-diene, to form complex cyclic structures. nih.gov Further investigation into its reactivity with a wider range of dienes and dipoles could lead to the synthesis of novel polycyclic and heterocyclic scaffolds. For instance, 1,3-dipolar cycloadditions with nitrones have been employed to generate isoxazolidine (B1194047) derivatives. jove.com The solid-phase synthesis of spirocyclic oximes using 3,4-dimethoxy-β-nitrostyrene has also been demonstrated, highlighting its utility in constructing complex molecular architectures. jove.com

Mechanistic discoveries are often intertwined with biological studies. For example, molecular docking simulations have been used to investigate the interaction of 3,4-dimethoxy-β-nitrostyrene derivatives with enzymes like protein tyrosine phosphatase 1B (PTP1B). grafiati.com These computational studies provide valuable hypotheses about the mechanism of action, suggesting that the compound and its derivatives may act as inhibitors by interacting with key residues in the enzyme's active site. grafiati.com Future work in this area could involve combining these computational predictions with detailed kinetic and spectroscopic studies to elucidate the precise mechanisms of inhibition.

Development of Highly Enantioselective and Diastereoselective Transformations

A significant frontier in the chemistry of 3,4-dimethoxy-β-nitrostyrene is the development of highly stereocontrolled reactions. The creation of chiral centers in a predictable manner is crucial for the synthesis of biologically active molecules. As such, there is a strong drive to develop enantioselective and diastereoselective transformations using this substrate.

The Michael addition is a key reaction where stereocontrol is actively being pursued. Organocatalysis has emerged as a powerful tool in this regard. Chiral organocatalysts, such as those derived from proline or thiourea (B124793), have been shown to effectively catalyze the asymmetric Michael addition of nucleophiles to β-nitrostyrenes, often with high yields and excellent enantioselectivities. molaid.com While many studies focus on the general class of β-nitrostyrenes, the principles are directly applicable to the 3,4-dimethoxy derivative. For instance, the reaction of indoles with trans-3,4-dimethoxy-β-nitrostyrene has been studied, although the enantiomeric excess achieved in early studies indicates room for improvement. thieme-connect.com

Similarly, cycloaddition reactions offer opportunities for establishing multiple stereocenters in a single step. The diastereoselectivity of 1,3-dipolar cycloadditions involving β-nitrostyrenes is well-documented and has been applied in solid-phase synthesis to produce complex heterocyclic systems with high diastereoselectivity. jove.com Future research will likely focus on developing chiral catalysts that can control the absolute stereochemistry of these cycloadditions, leading to enantiomerically pure products. The use of chiral Lewis acids or organocatalysts to control the facial selectivity of the diene or dipolarophile attack on 3,4-dimethoxy-β-nitrostyrene is a promising area of investigation.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is becoming increasingly vital for advancing the chemistry of 3,4-dimethoxy-β-nitrostyrene. acs.org This integrated approach allows for a more rational design of experiments and a deeper understanding of reaction outcomes.

Density Functional Theory (DFT) calculations are being used to probe the electronic structure and reactivity of nitrostyrenes. These studies can help to explain observed regioselectivity and stereoselectivity in reactions like Michael additions and cycloadditions by modeling transition states and reaction pathways. For example, DFT analysis can rationalize why certain catalysts favor the formation of one stereoisomer over another. grafiati.com

Molecular docking is another powerful computational tool, particularly for exploring the potential biological applications of 3,4-dimethoxy-β-nitrostyrene derivatives. By simulating the binding of these molecules to the active sites of target proteins, researchers can predict their potential as enzyme inhibitors. grafiati.com These in silico studies guide the synthesis of new derivatives with improved binding affinities and specificities. The results from these computational models can then be validated through experimental biological assays. This iterative cycle of computational prediction and experimental verification is a powerful strategy for the development of new therapeutic agents. Future work will likely see the use of more sophisticated computational models, such as molecular dynamics simulations, to study the dynamic behavior of these molecules in biological systems, providing a more realistic picture of their interactions.

Exploration of New Catalytic Systems for Efficiency and Selectivity

The development of novel and more efficient catalytic systems is a cornerstone of future research on 3,4-dimethoxy-β-nitrostyrene. The goal is to achieve higher yields, better selectivity (chemo-, regio-, diastereo-, and enantio-), and milder reaction conditions.

For the reduction of the nitro group, a variety of catalytic systems have been explored. While lithium aluminum hydride (LiAlH4) is effective, its reactivity can be challenging to control. univ-lille.fr Catalytic hydrogenation using palladium on carbon (Pd/C) is a common alternative. ursinus.edu Research into new catalytic transfer hydrogenation systems, which use safer hydrogen donors than hydrogen gas, is an active area. These methods aim to provide milder and more selective reductions of the nitro group to the corresponding amine. ursinus.edu

In the realm of carbon-carbon bond-forming reactions, organocatalysis continues to be a major focus. The development of new chiral organocatalysts for asymmetric Michael additions to 3,4-dimethoxy-β-nitrostyrene is a key objective. This includes the design of novel thiourea, squaramide, or amine-based catalysts that can provide high levels of stereocontrol. molaid.com Furthermore, the use of reusable catalysts, such as those immobilized on solid supports or chiral ionic liquids, is being explored to improve the sustainability and cost-effectiveness of these transformations. molaid.com

Metal-based catalysts also play a crucial role. Copper and rhodium catalysts have been investigated for various transformations of nitrostyrenes. grafiati.com The exploration of earth-abundant and less toxic metals as catalysts is a growing trend in green chemistry and will likely be applied to reactions involving 3,4-dimethoxy-β-nitrostyrene. The development of bifunctional catalysts, which contain both a metal center and a chiral ligand to activate both reactants simultaneously, is another promising strategy for achieving high efficiency and selectivity.

Q & A

Q. How can 3,4-Dimethoxy-β-nitrostyrene be structurally characterized using spectroscopic methods?

Methodological Answer: Structural characterization typically involves a combination of NMR, IR, and mass spectrometry. For NMR analysis, the compound’s aromatic protons (from the dimethoxybenzene moiety) appear as distinct doublets in the range of δ 6.8–7.5 ppm, while the nitrovinyl group shows characteristic deshielded proton signals near δ 8.0–8.5 ppm. IR spectroscopy confirms the presence of nitro (C-NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹. High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₀H₁₁NO₄ (calculated exact mass: 209.0688 g/mol). Cross-referencing with databases like PubChem or NIST Chemistry WebBook (using InChIKey identifiers) can validate spectral assignments .

Q. Table 1: Key Spectral Signatures

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 6.8–7.5 ppm), nitrovinyl (δ 8.0–8.5 ppm) | |

| IR | C-NO₂ stretches (~1520 cm⁻¹, 1350 cm⁻¹) | |

| HRMS | Exact mass: 209.0688 g/mol (C₁₀H₁₁NO₄) |

Q. What are the common synthetic routes for preparing 3,4-Dimethoxy-β-nitrostyrene?

Methodological Answer: A standard synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with nitromethane under basic conditions (e.g., ammonium acetate in acetic acid). Key steps include:

Aldol Condensation : Reacting 3,4-dimethoxybenzaldehyde with nitromethane at 80–100°C for 6–12 hours.

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Isomer Control : Ensuring the trans (E)-configuration via NOESY NMR or X-ray crystallography (as seen in related nitrostyrene derivatives) .

Note : Reaction yields can vary (40–70%) depending on the purity of starting materials and solvent system optimization.

Advanced Research Questions